N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide
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Overview
Description
N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Introduction of the phenyl group: The phenyl group is introduced through a condensation reaction with phenylhydrazine.
Formation of the amide bond: The final step involves the reaction of the pyrazole derivative with N-methylprop-2-enamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and antitumor agent.
Biological Studies: Used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Utilized in the synthesis of other pyrazole derivatives with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with similar pharmacological properties.
N-phenyl-N-methylprop-2-enamide: A structurally similar compound with different functional groups.
Uniqueness
N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide is unique due to its specific combination of the pyrazole ring and the N-methylprop-2-enamide moiety, which may confer distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-14(18)16(2)10-12-9-15-17(11-12)13-7-5-4-6-8-13/h3-9,11H,1,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYESDNYHOHLFNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN(N=C1)C2=CC=CC=C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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